

A Comprehensive Technical Guide to 2-Fluoro-3-methylbenzylamine

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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2-Fluoro-3-methylbenzylamine**, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates essential physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, predicts spectroscopic characteristics, and discusses its applications and safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this versatile chemical intermediate.

Core Molecular Attributes

2-Fluoro-3-methylbenzylamine is a substituted benzylamine derivative. The incorporation of a fluorine atom and a methyl group onto the benzene ring imparts unique electronic and steric properties, making it a valuable synthon in the design of novel bioactive molecules and functional materials.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ FN	[1][2]
Molecular Weight	139.17 g/mol	[1][2]
CAS Number	93071-80-8	[1][2]

Structural Representation

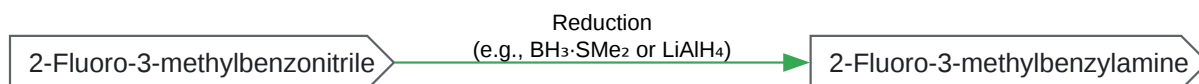
Caption: Chemical structure of **2-Fluoro-3-methylbenzylamine**.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of **2-Fluoro-3-methylbenzylamine** is not readily available, a highly probable and efficient synthetic route involves the reduction of the corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This transformation is a cornerstone of amine synthesis in organic chemistry.

Proposed Synthetic Pathway: Reduction of 2-Fluoro-3-methylbenzonitrile

The synthesis can be logically envisioned as a two-step process starting from a commercially available precursor.



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Caption: Proposed synthesis of **2-Fluoro-3-methylbenzylamine**.

Experimental Protocol (Prophetic)

This protocol is adapted from established procedures for the reduction of substituted benzonitriles.[2]

Materials:

- 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3)[3]
- Borane dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 2-fluoro-3-methylbenzonitrile dissolved in anhydrous THF.
- **Reduction:** The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The molar ratio of the nitrile to the reducing agent should be optimized, typically in the range of 1:1.2 to 1:1.5.[2]
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of hydrogen gas evolution.[2]
- **Work-up:** The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous NaHCO_3 and brine.

- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is evaporated to yield the crude **2-Fluoro-3-methylbenzylamine**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of the synthesized compound. The following are expected spectral features based on the analysis of similar structures.

^1H NMR Spectroscopy

Based on the ^1H NMR spectrum of 2-methylbenzylamine, the following proton signals are anticipated for **2-Fluoro-3-methylbenzylamine** in CDCl_3 :

- **Aromatic Protons (3H):** A complex multiplet in the range of δ 6.9-7.3 ppm.
- **Benzylic Protons ($-\text{CH}_2-$):** A singlet at approximately δ 3.8-4.0 ppm.
- **Amine Protons ($-\text{NH}_2$):** A broad singlet around δ 1.6-2.0 ppm, which is exchangeable with D_2O .
- **Methyl Protons ($-\text{CH}_3$):** A singlet at approximately δ 2.3 ppm.[4]

^{13}C NMR Spectroscopy

The anticipated chemical shifts in the ^{13}C NMR spectrum would include:

- **Aromatic Carbons:** Signals in the region of δ 120-140 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant ($^1\text{JC-F}$).
- **Benzylic Carbon ($-\text{CH}_2-$):** A signal around δ 45-50 ppm.
- **Methyl Carbon ($-\text{CH}_3$):** A signal in the aliphatic region, approximately at δ 15-20 ppm.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M^+) at $m/z = 139$. The fragmentation pattern would likely involve the loss of the amino group and benzylic cleavage.

Applications in Research and Development

Substituted benzylamines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.^[5] The specific substitution pattern of **2-Fluoro-3-methylbenzylamine** makes it a valuable building block for several reasons:

- **Pharmaceutical Synthesis:** The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound can serve as a precursor for the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic molecules.
- **Agrochemical Development:** In the agrochemical industry, fluorinated compounds often exhibit enhanced efficacy. This benzylamine can be used to synthesize novel pesticides and herbicides.^[5]
- **Organic Synthesis:** It is a versatile intermediate for the creation of more complex molecules through reactions such as N-alkylation, acylation, and condensation to form heterocycles.^[5]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **2-Fluoro-3-methylbenzylamine** is not widely available, data from closely related isomers suggest that it should be handled with care.

Hazard Identification (Predicted):

- **Classification:** Likely corrosive and may cause severe skin burns and eye damage.^{[6][7]}
- **Health Hazards:** May be harmful if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory irritation.^{[6][8]}

Handling and Personal Protective Equipment (PPE):

- **Engineering Controls:** Work in a well-ventilated fume hood.^[6]

- Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][7]
- Hygiene: Wash hands thoroughly after handling.

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and acids.[7]
- Keep the container tightly sealed.

First Aid Measures:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][8]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

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